Dibenzhydryl Disulfide: A Technical Guide for Researchers and Drug Development Professionals
Dibenzhydryl Disulfide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of CAS No. 1726-02-9
Introduction
Dibenzhydryl disulfide, also identified as Bis(diphenylmethyl) disulfide and notably recognized within the pharmaceutical industry as Modafinil Related Compound E, is a key chemical entity for professionals engaged in drug development, synthesis, and quality control. This guide provides a comprehensive technical overview of its chemical identity, synthesis, analytical characterization, and its significance as a process-related impurity in the manufacturing of Modafinil. Understanding the properties and formation of this compound is critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Core Molecular Identifiers
A precise understanding of a molecule begins with its fundamental identifiers. The key identification parameters for dibenzhydryl disulfide are summarized below.
| Parameter | Value | Source(s) |
| Chemical Name | Dibenzhydryl disulfide | N/A |
| Systematic Name | Bis(diphenylmethyl) disulfide | [1][2] |
| CAS Number | 1726-02-9 | [1][2][3] |
| Molecular Formula | C₂₆H₂₂S₂ | [1] |
| Molecular Weight | 398.58 g/mol | [2] |
| Synonym | Modafinil Related Compound E | [1][2][3] |
Synthesis and Formation
Dibenzhydryl disulfide is primarily encountered as a process-related impurity in the synthesis of Modafinil. Its formation can be mechanistically understood as an oxidative dimerization of the corresponding thiol, diphenylmethanethiol. While specific, detailed protocols for the targeted synthesis of dibenzhydryl disulfide are not extensively published in peer-reviewed literature, a plausible and logical synthetic pathway can be extrapolated from general principles of disulfide bond formation and the known chemistry of Modafinil synthesis.
Plausible Synthetic Pathway
The synthesis of dibenzhydryl disulfide likely proceeds through the oxidation of diphenylmethanethiol. This precursor can be generated from benzhydrol, a common starting material in various synthetic routes to Modafinil.
Diagram: Plausible Synthesis of Dibenzhydryl Disulfide
Caption: A plausible two-step synthesis of dibenzhydryl disulfide.
Formation as a Modafinil Impurity
In the context of Modafinil synthesis, the formation of dibenzhydryl disulfide is an undesirable side reaction. The manufacturing process of Modafinil often involves intermediates with a benzhydrylthio moiety, such as 2-(benzhydrylthio)acetic acid.[4] Under certain reaction conditions, particularly in the presence of oxidizing agents or exposure to atmospheric oxygen, the precursor thiol can dimerize to form the disulfide. The control of these reaction conditions is therefore a critical parameter in minimizing the level of this impurity in the final API. The profiling of such process-related impurities is a key aspect of regulatory compliance and ensuring drug safety.[5][6]
Analytical Characterization
The unambiguous identification and quantification of dibenzhydryl disulfide, especially in the context of pharmaceutical quality control, relies on a suite of analytical techniques. While publicly available spectral data for this specific compound is limited, its structural features allow for a confident prediction of its spectral characteristics. Reference standards are commercially available and are typically supplied with a certificate of analysis that includes key analytical data.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of dibenzhydryl disulfide is expected to be relatively simple. The methine proton (the hydrogen attached to the carbon bearing the two phenyl groups and the sulfur atom) would likely appear as a singlet. The aromatic protons of the two phenyl groups would present as a complex multiplet in the aromatic region of the spectrum. The integration of these signals would correspond to a 1:10 ratio (methine:aromatic protons). A key diagnostic feature in distinguishing the disulfide from the corresponding thiol is the chemical shift and multiplicity of the protons on the carbon adjacent to the sulfur.[7]
¹³C NMR: The carbon NMR spectrum would show a signal for the aliphatic methine carbon and several signals in the aromatic region corresponding to the carbons of the phenyl rings.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for the confirmation of the molecular weight and for structural elucidation. Under electron ionization (EI), one would expect to observe the molecular ion peak (M⁺) corresponding to the molecular weight of 398.6 g/mol . Fragmentation patterns would likely involve the cleavage of the disulfide bond and subsequent fragmentation of the resulting benzhydryl moieties.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of dibenzhydryl disulfide as an impurity in Modafinil. A reversed-phase HPLC method would be typically employed, allowing for the separation of the relatively nonpolar disulfide from the more polar Modafinil and other process-related impurities. The development and validation of such stability-indicating assay methods are critical for the quality control of the drug substance.[6]
Biological and Pharmacological Significance
As a known impurity of Modafinil, the primary biological significance of dibenzhydryl disulfide lies in the context of pharmaceutical safety and toxicology. Regulatory guidelines necessitate the identification and characterization of impurities in drug substances. While specific studies on the pharmacological or toxicological effects of dibenzhydryl disulfide are not widely published, it is a standard practice in drug development to evaluate the potential impact of any impurity on the safety and efficacy of the final drug product. The uncontrolled consumption of even the parent drug, Modafinil, can lead to various adverse effects, highlighting the importance of stringent impurity control.[8]
The mechanism of action of Modafinil itself is complex and not fully elucidated, but it is known to influence several neurotransmitter systems, including dopamine, GABA, and glutamate.[6] Any structurally related impurity would need to be assessed for potential interactions with these or other biological targets.
Conclusion
Dibenzhydryl disulfide is a molecule of significant interest to scientists in the pharmaceutical industry, primarily due to its status as a process-related impurity in the synthesis of Modafinil. A thorough understanding of its chemical properties, formation pathways, and analytical characterization is essential for the development of robust manufacturing processes and for ensuring the quality and safety of the final drug product. While detailed public data on its synthesis and biological activity is limited, its role as a pharmaceutical impurity underscores the importance of its continued study and the availability of high-purity reference standards for analytical purposes.
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